molecular formula C11H13NO2 B8306356 N-(-methoxycyclopropyl)-benzamide

N-(-methoxycyclopropyl)-benzamide

Cat. No.: B8306356
M. Wt: 191.23 g/mol
InChI Key: BRJUTYANKBFKQS-UHFFFAOYSA-N
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Description

N-(-Methoxycyclopropyl)-benzamide is a synthetic benzamide derivative designed for chemical and pharmaceutical research. This compound features a benzamide core integrated with a methoxy-functionalized cyclopropyl group, a structure known to influence molecular conformation and biological interactions, making it a valuable scaffold in medicinal chemistry exploration . Benzamide derivatives are frequently investigated for their potential central nervous system (CNS) activity and are found in various pharmacological agents . As a research chemical, its primary applications include serving as a key intermediate in organic synthesis, a building block for the development of novel compounds, and a candidate for structure-activity relationship (SAR) studies to optimize potency and selectivity. Researchers can utilize this compound to probe enzyme inhibition, receptor binding affinity, and other biochemical mechanisms. It is supplied as a high-purity solid with characterized properties such as a molecular weight in the range of 205-215 g/mol (estimated) and a molecular formula of C12H15NO2. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(1-methoxycyclopropyl)benzamide

InChI

InChI=1S/C11H13NO2/c1-14-11(7-8-11)12-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

InChI Key

BRJUTYANKBFKQS-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-(methoxycyclopropyl)-benzamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(Methoxycyclopropyl)-benzamide* C11H13NO2† ~191.23‡ Methoxycyclopropyl Hypothesized enhanced lipophilicity
4-Methoxy-N-(1-methylcyclopropyl)benzamide (5w) C12H15NO2 228.10 4-Methoxy, 1-methylcyclopropyl Synthesized via palladium catalysis
N-(1-(Hydroxymethyl)cyclopropyl)benzamide C11H13NO2 191.23 Hydroxymethylcyclopropyl Improved aqueous solubility
N-Cyclopropyl-3-oxadiazolylbenzamide C15H18N4O2 286.33 Cyclopropyl, oxadiazole Antifungal potential
3-(Cyclohexylmethoxy)-N,N-dipropyl-benzamide C20H31NO2 317.47 Cyclohexylmethoxy, dipropylamine Moderate toxicity (IRRITANT class)

*Hypothetical structure based on analogs.
†Assumed based on N-(1-(Hydroxymethyl)cyclopropyl)benzamide .
‡Estimated from structural similarity.

Key Observations:
  • Lipophilicity : Cyclopropane rings generally increase rigidity and lipophilicity, but hydroxymethyl or methoxy groups can moderate this by introducing polarity .
  • Toxicity: Bulky substituents like cyclohexylmethoxy (C20H31NO2) may elevate irritation risks, whereas smaller groups (e.g., methoxycyclopropyl) could reduce adverse effects .
Anticancer and Epigenetic Activity
  • Benzamide HAT Modulators : Derivatives like N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB,7) activate p300 histone acetyltransferase (HAT), whereas CTPB (6) inhibits it . The methoxycyclopropyl group in the target compound may similarly modulate HAT activity, depending on substituent positioning.
  • Cytotoxicity : N-(Phenylcarbamoyl)benzamide derivatives exhibit cytotoxicity linked to ADMET profiles (e.g., intestinal absorption >90%) . Methoxycyclopropyl analogs could offer improved cell permeability compared to bulkier thiourea derivatives .

Preparation Methods

Key Challenges

  • Cyclopropane Stability : Strain in the cyclopropane ring may affect reactivity and stability during synthesis.

  • Steric Hindrance : Bulky substituents (e.g., methoxy groups) can complicate coupling reactions.

Method 1: Schotten-Baumann Reaction

This classical method involves reacting benzoyl chloride with an amine under basic conditions.

Reaction Pathway

  • Methoxycyclopropylamine Synthesis :

    • Cyclopropane Formation : Simmons-Smith reaction (e.g., using methylene iodide and zinc-copper couple) to generate the cyclopropane skeleton.

    • Methoxy Substitution : Nucleophilic substitution of a halogenated cyclopropane with a methoxide ion.

  • Amide Coupling :

    • Reagents : Benzoyl chloride, methoxycyclopropylamine, aqueous NaOH.

    • Conditions : Room temperature, inert solvent (e.g., THF or dichloromethane)611.

Hypothetical Protocol

StepReagents/ConditionsObservations
1Methoxycyclopropylamine, benzoyl chloride, NaOHWhite precipitate forms; requires purification via filtration6.
2Wash with THF, evaporate solventCrystalline residue obtained.

Yield : Estimated 50–70% based on analogous benzamide syntheses611.

Method 2: Urea-Based Synthesis

Urea can react with benzoic acid to form benzamide under thermal conditions, with potential adaptation to include cyclopropane intermediates.

Reaction Pathway

  • Benzoic Acid + Urea → Benzamide : Catalyzed by boric acid at 180°C1113.

  • Post-Reaction Functionalization : Introduce methoxycyclopropyl group via nucleophilic substitution.

Limitations

  • Low Selectivity : Direct functionalization of benzamide may lead to undesired side products.

  • Alternative Approach : Use a pre-formed methoxycyclopropylamine as the amine source.

Method 3: Carbodiimide-Mediated Coupling

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can activate carboxylic acids for amide bond formation.

Reaction Pathway

  • Benzoic Acid Activation :

    • Reagents : Benzoic acid, EDCI/HOBt (hydroxybenzotriazole), DMF.

  • Amine Coupling :

    • Reagents : Activated benzoic acid, methoxycyclopropylamine.

Advantages

  • High Efficiency : Minimizes side reactions compared to acid chloride methods.

  • Mild Conditions : Suitable for heat-sensitive intermediates.

Method 4: Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields.

Reaction Pathway

  • Cyclopropane Formation :

    • Reagents : Propargyl esters, microwave conditions.

  • Amide Coupling :

    • Reagents : Benzoyl chloride, methoxycyclopropylamine, microwave irradiation (e.g., 250°C, 15 min).

Benefits

  • Rapid Reaction Times : Reduces thermal degradation risks.

  • Scalability : Applicable to large-scale production.

Critical Analysis of Challenges

Cyclopropane Ring Synthesis

ApproachAdvantagesLimitations
Simmons-SmithHigh regioselectivityRequires toxic reagents (e.g., CH2I2)
[2+2] CycloadditionMild conditionsLimited to strained alkenes
Ring-OpeningEasy functionalizationLow yields for substituted cyclopropanes

Amide Bond Formation

MethodYield RangePurity
Schotten-Baumann50–70%Moderate (requires recrystallization)611
EDCI/HOBt70–85%High (minimal side products)

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign methoxycyclopropyl protons (δ 1.2–2.5 ppm for cyclopropane CH₂; δ 3.3–3.7 ppm for OCH₃) and benzamide aromatic protons (δ 7.3–8.1 ppm) ().
  • NIR Spectroscopy : Detect hydrogen bonding between the amide NH and electron-rich groups (e.g., methoxy) by analyzing overtone bands in CCl₄ ().
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bend (~1550 cm⁻¹) ().

What advanced crystallographic tools (e.g., SHELXL, ORTEP) are recommended for resolving structural ambiguities in N-(methoxycyclopropyl)benzamide derivatives?

Q. Advanced

  • SHELXL : Preferred for high-resolution refinement of small-molecule X-ray data. It handles twinned crystals and anisotropic displacement parameters ().
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying disorder in the methoxycyclopropyl group ().
  • WinGX : Integrates SHELX programs for structure solution and validation ().
    Example : In a study of a related benzamide, SHELXL refinement reduced R-factor discrepancies from 0.12 to 0.05 by modeling hydrogen atoms more accurately ().

How can contradictory data in reaction yields or crystallographic parameters be systematically analyzed?

Q. Advanced

  • Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., temperature, solvent polarity) affecting yield ().
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns ().
  • Cross-Validation : Compare experimental FTIR/NMR data with computational (DFT) predictions to resolve stereochemical ambiguities ().

What methodologies are effective for evaluating the biological activity of N-(methoxycyclopropyl)benzamide derivatives in drug discovery?

Q. Advanced

  • Structure-Activity Relationships (SAR) : Introduce substituents (e.g., chloro, trifluoromethyl) to the benzamide core and assess potency via enzyme inhibition assays ().
  • Docking Studies : Use programs like AutoDock to predict binding affinity to targets (e.g., PARP-1) based on crystal structure data ().
  • In Vitro Screening : Test cytotoxicity and selectivity in cancer cell lines, noting IC₅₀ values ().

How can reaction conditions be optimized to minimize byproducts in methoxycyclopropylbenzamide synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity in a factorial design to identify optimal conditions ().
  • In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reagent addition rates ().
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) ().

What are the best practices for reporting crystallographic data of N-(methoxycyclopropyl)benzamide derivatives?

Q. Advanced

  • CIF Validation : Use checkCIF/PLATON to flag symmetry errors or missed hydrogen bonds ().
  • Deposition : Submit structures to the Cambridge Structural Database (CSD) with full refinement details (R-factors, displacement parameters) ().
  • Thermal Analysis : Include ORTEP diagrams with anisotropic displacement ellipsoids at 50% probability ().

How do steric and electronic effects of the methoxycyclopropyl group influence the stability of benzamide derivatives?

Q. Advanced

  • Cyclopropane Strain : The methoxy group’s electron-donating effect stabilizes the amide bond but increases ring strain, potentially leading to ring-opening under acidic conditions ().
  • X-ray Diffraction : Compare bond lengths (C-N, C-O) in crystal structures to DFT-optimized geometries to quantify strain ().

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